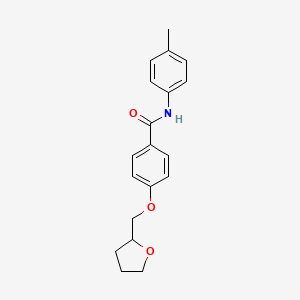
3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide
Descripción general
Descripción
3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide, also known as ABP-688, is a small molecule inhibitor that targets the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as addiction, anxiety, depression, and schizophrenia.
Mecanismo De Acción
The mechanism of action of 3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide involves its binding to the allosteric site of mGluR5, which leads to a conformational change in the receptor. This change results in a decrease in the affinity of mGluR5 for its endogenous ligand glutamate, leading to a reduction in signaling through the receptor. This modulation of mGluR5 activity has been shown to have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA, in different brain regions. 3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide has also been shown to modulate the activity of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide and its potential therapeutic applications. One area of interest is the use of 3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide in the treatment of addiction, particularly for drugs of abuse such as cocaine and alcohol. 3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction, and clinical trials are currently underway to investigate its potential in humans. Another area of interest is the use of 3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide in the treatment of anxiety and depression, where it has shown promise in preclinical studies. Finally, there is interest in developing more potent and selective mGluR5 inhibitors based on the structure of 3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide, which could have even greater therapeutic potential.
Aplicaciones Científicas De Investigación
3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for mGluR5, which is a G protein-coupled receptor that plays a key role in synaptic plasticity, learning, and memory. 3-(3-acetyl-1H-indol-1-yl)-N-1,3-benzodioxol-5-ylpropanamide has been shown to modulate the activity of mGluR5, leading to changes in neuronal excitability and synaptic transmission.
Propiedades
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(23)16-11-22(17-5-3-2-4-15(16)17)9-8-20(24)21-14-6-7-18-19(10-14)26-12-25-18/h2-7,10-11H,8-9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLNMTAKUNAQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}-2-phenylmorpholine](/img/structure/B4510228.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B4510236.png)
![N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4510242.png)
![8-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B4510245.png)

![2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4510257.png)
![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclopropanecarboxamide](/img/structure/B4510262.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4510266.png)
![2,2-dimethyl-N-[4-(1-piperidinyl)benzyl]propanamide](/img/structure/B4510270.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4510278.png)
![ethyl 1-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B4510288.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B4510296.png)
![4,7-dimethoxy-2-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4510323.png)
![N-allyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B4510326.png)